1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H16Cl2F3N3S and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research on related compounds often focuses on synthesis and structural characterization, laying the groundwork for further applications. For instance, studies have detailed the synthesis of novel acyl pyrazolone and thio-Schiff bases of acyl pyrazolone ligands, characterized by FT-IR, 1H NMR, and single crystal X-ray diffraction. Such compounds, including zinc(II) complexes derived from these ligands, have shown distinct geometries and interactions at the molecular level, potentially influencing their reactivity and interaction with biological targets (Shaikh et al., 2019).
Biological Activity
Related compounds have been evaluated for their antimicrobial and cytotoxic activities, suggesting potential applications in developing new therapeutic agents. For example, certain pyrazole derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains, demonstrating significant activity which might be attributed to specific structural features of these compounds (Hamada & Abdo, 2015). Additionally, the cytotoxicity of zinc(II) complexes against cancer cell lines at low concentrations highlights the potential of such compounds in cancer research (Shaikh et al., 2019).
Material Science Applications
In material science, the unique properties of related compounds, such as their ability to form specific molecular geometries and interactions, could be exploited in the development of new materials with desired characteristics. The study of molecular spectroscopy and the assembly of novel pyrazole derivatives, for example, offers insights into the structural stability and electronic properties of these compounds, which could be relevant for the design of materials with specific optical or electronic properties (Sivakumar et al., 2020).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3N3S/c22-14-6-7-16(17(23)12-14)19-18-5-2-8-28(18)9-10-29(19)20(30)27-15-4-1-3-13(11-15)21(24,25)26/h1-8,11-12,19H,9-10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOHYVRMCTHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.